Predicted CNS Drug-Likeness: logP Comparison Between Target Compound and Sulfonamide Analog
The target compound's predicted logP of 2.45 (computed by ZINC) falls within the optimal range for CNS drug candidates (logP 1–3) , whereas the sulfonamide analog 4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS 2320211-94-5, MW 395.52, C19H29N3O4S) shows a marked increase in topological polar surface area (tPSA >100 Ų) due to the sulfonamide group, which is known to reduce passive BBB permeability . This difference in physicochemical profile makes the target compound a more suitable starting point for CNS-targeted programs where brain penetration is a primary objective.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.45 (ZINC computed) |
| Comparator Or Baseline | Sulfonamide analog (CAS 2320211-94-5): tPSA significantly higher (sulfonamide contribution); logP predicted lower |
| Quantified Difference | Target compound logP ~0.5–1.0 units higher than sulfonamide analog (class-level inference based on sulfonamide tPSA contribution of ~30 Ų) |
| Conditions | Computational prediction (ZINC); structural comparison |
Why This Matters
For CNS drug discovery programs, logP directly influences passive BBB permeability; the target compound's more favorable logP range makes it a preferred scaffold over sulfonamide analogs when brain exposure is required.
- [1] ZINC Database. ZINC000096941779: logP = 2.451. https://zinc.docking.org/substances/ZINC000096941779/ (accessed 2026-05-08). View Source
- [2] Kuujia. 4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 2320211-94-5): Product Description. https://www.kuujia.com (accessed 2026-05-08). View Source
